molecular formula C20H25NO5 B181736 N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 139-76-4

N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No. B181736
Key on ui cas rn: 139-76-4
M. Wt: 359.4 g/mol
InChI Key: KDIKNBJFJOYFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05681954

Procedure details

A dry dichloromethane solution (1000 ml) of 3,4-dimethoxyphenylacetyl chloride prepared from 325 g of 3,4-dimethoxyphenylacetic acid and 300 ml of thionyl chloride was slowly added to a two-phase solvent consisting of 300 g of 3,4-dimethoxyphenethylamine, 850 ml of 2N sodium hydroxide, and 2000 ml of dichloromethane while stirring under ice-cooling. Chloroform was added to the mixture to dissolve the precipitated solid. The aqueous layer was removed, and the organic layer was washed with a saturated sodium hydrogencarbonate aqueous solution, dried, and the solvent was evaporated. To the residue was added methanol, the mixture was heated and allowed to cool, and the thus precipitated crystal was collected by filtration to yield 570 g of the title compound.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
2000 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
325 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
1000 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:11][C:12](Cl)=[O:13])[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].COC1C=C(CC(O)=O)C=CC=1OC.S(Cl)(Cl)=O.[CH3:33][O:34][C:35]1[CH:36]=[C:37]([CH:41]=[CH:42][C:43]=1[O:44][CH3:45])[CH2:38][CH2:39][NH2:40].[OH-].[Na+]>C(Cl)(Cl)Cl.ClCCl>[CH3:33][O:34][C:35]1[CH:36]=[C:37]([CH:41]=[CH:42][C:43]=1[O:44][CH3:45])[CH2:38][CH2:39][NH:40][C:12](=[O:13])[CH2:11][C:5]1[CH:4]=[C:3]([O:2][CH3:1])[C:8]([O:9][CH3:10])=[CH:7][CH:6]=1 |f:4.5|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
COC=1C=C(CCN)C=CC1OC
Step Two
Name
Quantity
850 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
2000 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)Cl
Name
Quantity
325 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)CC(=O)O
Name
Quantity
300 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1000 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
while stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added to a two-phase solvent
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitated solid
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the organic layer was washed with a saturated sodium hydrogencarbonate aqueous solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
To the residue was added methanol
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the thus precipitated crystal was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CCNC(CC2=CC=C(C(=C2)OC)OC)=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 570 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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